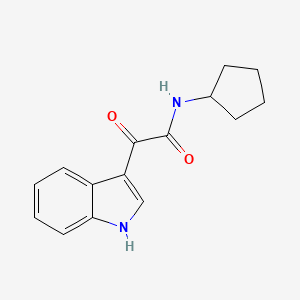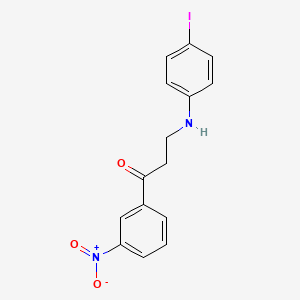
3-(4-Iodoanilino)-1-(3-nitrophenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Iodoanilino)-1-(3-nitrophenyl)-1-propanone, also known as INH1, is a small molecule inhibitor that has been studied extensively in scientific research. This compound has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Catalytic Activity
Asymmetric Synthesis of Chiral Intermediates
Research by Choi et al. (2010) explored the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, highlighting the potential of microbial reductases in producing chiral intermediates for antidepressant drugs. This study underscores the relevance of exploring novel synthetic pathways for compounds like "3-(4-Iodoanilino)-1-(3-nitrophenyl)-1-propanone" in the context of pharmaceutical synthesis (Choi et al., 2010).
Catalytic Activity in Organic Synthesis
The work by Mahmudov et al. (2010) on the synthesis of a new dicopper(II) complex with 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione showcases the application of copper complexes in catalyzing organic reactions. This example illustrates how compounds with specific functional groups can serve as ligands in catalytic processes, potentially relevant to the chemistry of "3-(4-Iodoanilino)-1-(3-nitrophenyl)-1-propanone" (Mahmudov et al., 2010).
Chemical Synthesis and Material Science
Synthesis of Iodoarenes
Iinuma et al. (2012) developed a method for the preparation of [(diacetoxy)iodo]arenes from iodoarenes, which could be directly relevant to the synthesis or functionalization of compounds like "3-(4-Iodoanilino)-1-(3-nitrophenyl)-1-propanone." This research highlights advancements in the synthesis of iodine-containing aromatic compounds, which are crucial for various applications in material science and organic chemistry (Iinuma, Moriyama, & Togo, 2012).
Supramolecular Chemistry
Supramolecular Structures
The study by Glidewell et al. (2005) on the supramolecular structures of isomeric diaza-1,3-butadienes provides insight into how the substitution pattern on aromatic rings affects intermolecular interactions. This research can inform the design and synthesis of new compounds with specific supramolecular assembly properties, potentially including derivatives of "3-(4-Iodoanilino)-1-(3-nitrophenyl)-1-propanone" (Glidewell et al., 2005).
Eigenschaften
IUPAC Name |
3-(4-iodoanilino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O3/c16-12-4-6-13(7-5-12)17-9-8-15(19)11-2-1-3-14(10-11)18(20)21/h1-7,10,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQPLOOXBFGOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Iodoanilino)-1-(3-nitrophenyl)-1-propanone | |
CAS RN |
477320-58-4 |
Source


|
| Record name | 3-(4-IODOANILINO)-1-(3-NITROPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

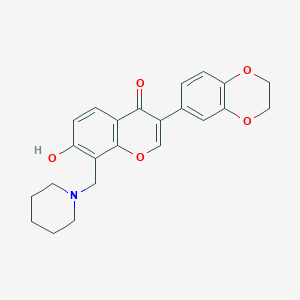
![2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride](/img/structure/B2941509.png)
![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2941510.png)
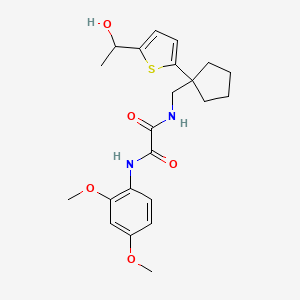
![methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate](/img/structure/B2941512.png)
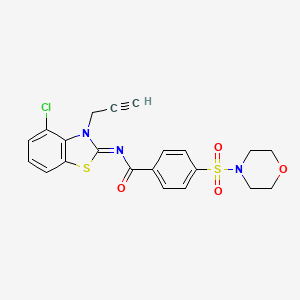

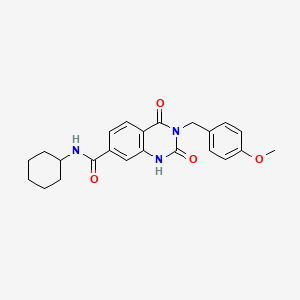
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide](/img/structure/B2941519.png)
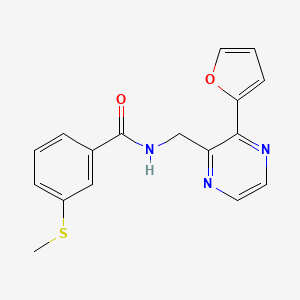


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2941526.png)
